1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol

Beta-2 adrenergic receptor Receptor binding Kd

Researchers studying β-adrenergic pharmacology face a critical challenge: the amine N-substituent on aryloxypropanolamines dictates β1/β2 selectivity and intrinsic efficacy. Substituting N-isopropyl or N-tert-butyl analogs for the N-methylamino variant (CAS 801228-37-5) yields divergent pharmacological profiles, invalidating comparative SAR models and organ bath experimental results. • β1 Kd = 0.891 nM; β2 Kd = 8.91 nM in guinea pig tissue assays • N-Methylamino side chain-pharmacologically distinct from isopropyl (propranolol-like) and tert-butyl analogs • ≥97% purity; suitable for competitive binding, receptor characterization, and ex vivo organ bath studies • Available for immediate global dispatch with batch-specific CoA documentation

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 801228-37-5
Cat. No. B1306575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol
CAS801228-37-5
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCNCC(COC1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C14H17NO2/c1-15-9-13(16)10-17-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,15-16H,9-10H2,1H3
InChIKeyHLHFHHPIYHTRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol – Overview & Specifications


1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol (CAS 801228-37-5) is a synthetic aryloxypropanolamine derivative structurally related to the β-adrenergic receptor ligand class [1]. It has a molecular formula of C14H17NO2 and a molecular weight of approximately 231.29 g/mol . As a research chemical supplied at purities of ≥97% to ≥98% , it is intended exclusively for laboratory use as a pharmacological tool compound in β-adrenergic receptor studies [2].

Why Generic Substitution Fails for 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol


While the compound belongs to the aryloxypropanolamine class [1], which includes widely known β-adrenergic ligands, its N-methylamino side chain is a distinct structural variant compared to more common N-isopropylamino (e.g., propranolol) or N-tert-butylamino (e.g., tert-butyl analogs) substitutions . The amine N-substituent size and hydrogen-bonding capacity critically influence β1/β2 selectivity and partial agonist/antagonist behavior in this chemotype [2]. Substituting with an in-class analog that possesses a different amine group (e.g., isopropyl or tert-butyl) will therefore yield a different pharmacological profile, potentially invalidating the experimental model. Researchers requiring the exact β-adrenergic modulation profile of the N-methylamino moiety must procure this specific compound (CAS 801228-37-5), as the differentiated binding kinetics and receptor activation state cannot be reliably extrapolated from other commercially available analogs.

Quantitative Evidence for 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol


Beta-2 Adrenergic Receptor Binding Affinity

1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol demonstrates high binding affinity for the beta-2 adrenergic receptor, with a Kd of 8.91 nM measured in an in vitro guinea pig tissue assay [1].

Beta-2 adrenergic receptor Receptor binding Kd

Beta-1 Adrenergic Receptor Binding Affinity

The compound also exhibits high affinity for the beta-1 adrenergic receptor, with a Kd of 0.891 nM determined via inhibition of the positive chronotropic actions of isoproterenol in isolated guinea pig atrium [1].

Beta-1 adrenergic receptor Receptor binding Kd

Predicted Physicochemical Properties

Predicted physicochemical properties for 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol include a pKa of 13.90±0.20, density of 1.135±0.06 g/cm³, and boiling point of 420.1±30.0 °C .

Physicochemical properties pKa Density Boiling point

Applications for 1-Methylamino-3-(naphthalen-2-yloxy)-propan-2-ol


Positive Control in β-Adrenergic Binding Assays

Given its demonstrated high affinity for both β1 (Kd = 0.891 nM) and β2 (Kd = 8.91 nM) adrenergic receptors in guinea pig tissue assays [1], this compound can serve as a potent reference ligand in competitive binding studies to characterize new chemical entities or to validate assay conditions.

Pharmacological Tool for β-Adrenergic Subtype Profiling

The compound is a valuable tool for investigating the pharmacological nuances conferred by an N-methylamino side chain on a naphthalen-2-yloxy-propan-2-ol scaffold. Researchers can use this compound in comparative studies against N-isopropylamino (e.g., propranolol-like) or N-tert-butylamino analogs to elucidate structure-activity relationships (SAR) governing β1/β2 selectivity and intrinsic efficacy [2].

Standard in Isolated Tissue Functional Assays

The reported activity data (inhibition of isoproterenol-induced relaxation in guinea pig trachea for β2 and inhibition of chronotropic actions in guinea pig atrium for β1) [1] positions this compound as a useful reference for ex vivo organ bath experiments studying β-adrenergic receptor-mediated smooth muscle relaxation or cardiac chronotropy.

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